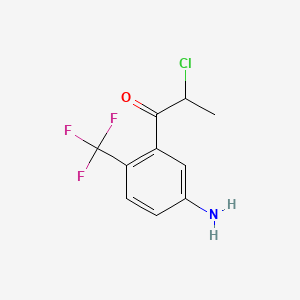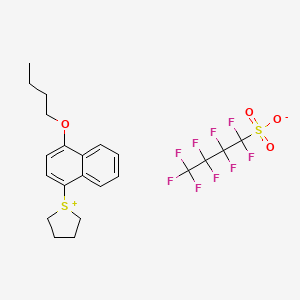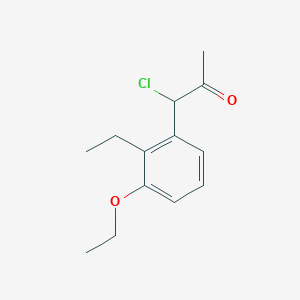
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with 3-ethoxy-2-ethylbenzene in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-phenyl-propan-2-one: This compound lacks the ethoxy and ethyl groups, making it less versatile in certain synthetic applications.
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one: This isomer has the ethoxy and ethyl groups in different positions, which can affect its reactivity and properties.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-11(13(14)9(3)15)7-6-8-12(10)16-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
AMFFHHZRZLGMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OCC)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


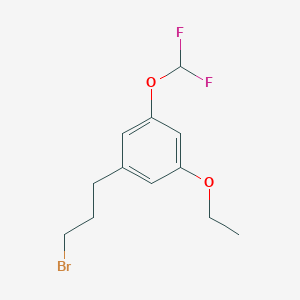
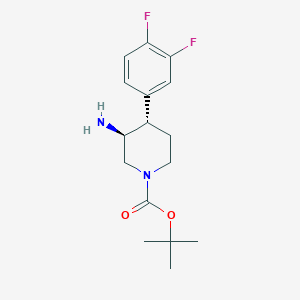


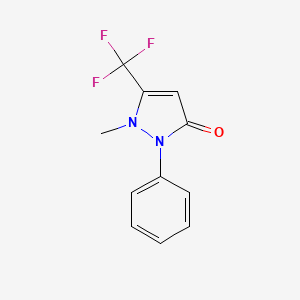


![Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)

![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
